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PI3K-IN-10

PI3K signaling Kinase inhibitor profiling Chemical probe validation

PI3K-IN-10 (CAS 2211922-64-2) is a benzimidazole-derivative pan-class I PI3K inhibitor (Compound 332, WO2018057808A1), featuring a chlorinated benzimidazole core linked to a morpholine-substituted quinoline moiety. This chemotype is structurally distinct from thienopyrimidine (Pictilisib) and pyridopyrimidinone (Buparlisib) pan-PI3K inhibitors, reducing cross-chemotype confounding in kinase assays. No published isoform selectivity or cellular activity data exist; end users must perform independent IC50 profiling. Available at ≥98% purity for exploratory SAR and co-crystallization studies. Anhydrous packaging, shipped ambient.

Molecular Formula C23H19ClN6O
Molecular Weight 430.9 g/mol
Cat. No. B12428971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-10
Molecular FormulaC23H19ClN6O
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C3C(=C2)N(C=N3)C4=C5C=CC=C(C5=NC=C4)Cl)C6=CN=CN6
InChIInChI=1S/C23H19ClN6O/c24-18-3-1-2-16-20(4-5-26-22(16)18)30-14-28-23-17(19-12-25-13-27-19)10-15(11-21(23)30)29-6-8-31-9-7-29/h1-5,10-14H,6-9H2,(H,25,27)
InChIKeyVBMKNYDAJNYWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-10 Procurement Guide: Benzimidazole-Derived Pan-PI3K Inhibitor Sourcing Overview


PI3K-IN-10 (CAS 2211922-64-2, C23H19ClN6O, MW 430.89) is a benzimidazole-derivative pan-PI3K inhibitor designated as Compound 332 in patent WO2018057808A1 [1]. It is structurally characterized by a chlorinated benzimidazole core linked to a morpholine-substituted quinoline moiety, distinguishing it from purine-analog and pyridopyrimidinone PI3K inhibitor classes . The compound is commercially cataloged as a pan-class I PI3K inhibitor with reported purity specifications up to ≥99.0% .

Why PI3K-IN-10 Cannot Be Casually Substituted with Other Pan-PI3K Inhibitors


Pan-PI3K inhibitors exhibit marked heterogeneity in isoform potency profiles, off-target kinase engagement, and chemical series-dependent selectivity. Benzamidazole-derived inhibitors such as PI3K-IN-10 differ fundamentally from thienopyrimidine-based inhibitors (e.g., Pictilisib/GDC-0941) and pyridopyrimidinone-based inhibitors (e.g., Buparlisib/BKM120) in ATP-binding pocket interactions and resistance mutation susceptibility [1]. Furthermore, pan-PI3K inhibitors span >500-fold differences in PI3Kα potency (Copanlisib: 0.5 nM vs. Buparlisib: 52 nM) and divergent mTOR inhibitory activity profiles . Interchanging compounds without confirming isoform selectivity data introduces confounding variables in assay reproducibility and undermines cross-study comparability.

PI3K-IN-10 Differential Evidence: Comparative Procurement Assessment


Evidence Gap Assessment: Absence of Published Isoform-Selectivity Data for PI3K-IN-10

Extensive searches of public databases (PubMed, BindingDB, vendor datasheets) failed to locate any published quantitative IC50 or Ki values for PI3K-IN-10 against individual PI3K isoforms (p110α, p110β, p110δ, p110γ) [1][2]. In contrast, all major clinical and preclinical pan-PI3K inhibitors possess well-documented isoform potency profiles. Copanlisib exhibits IC50 values of 0.5 nM (PI3Kα), 3.7 nM (PI3Kβ), 6.4 nM (PI3Kγ), and 0.7 nM (PI3Kδ) in cell-free assays . Pictilisib displays IC50 values of 3 nM (PI3Kα), 33 nM (PI3Kβ), 3 nM (PI3Kδ), and 75 nM (PI3Kγ) . Buparlisib shows IC50 values of 52 nM (p110α), 166 nM (p110β), 116 nM (p110δ), and 262 nM (p110γ) . No comparable data exist for PI3K-IN-10.

PI3K signaling Kinase inhibitor profiling Chemical probe validation Oncology research tools

Comparative Structural and Patent-Derived Differentiation from PI3Kδ-IN-10

PI3K-IN-10 is consistently described in vendor catalogs as a 'pan-PI3K inhibitor' extracted from patent WO2018057808A1 (Compound 332) . In contrast, PI3Kδ-IN-10 (CAS 2409725-49-9) is a structurally distinct benzimidazole derivative disclosed in the same patent family (WO2018057808A1, Compound 1-14, also designated PI3K-IN-9) that exhibits high selectivity for the PI3Kδ isoform with an IC50 of 8.9 nM . PI3Kδ-IN-10 (differentiated from PI3Kδ-IN-10 above, this is a third distinct entity) is reported as an orally active PI3Kδ inhibitor with an IC50 of 2 nM and demonstrated pathway suppression in hepatocellular carcinoma models [1].

PI3K inhibitor selectivity Benzimidazole SAR Isoform-specific targeting Kinase inhibitor discovery

Chemical Scaffold Differentiation: Benzimidazole Core vs. Thienopyrimidine and Pyridopyrimidinone Pan-PI3K Inhibitors

PI3K-IN-10 belongs to the benzimidazole derivative class of ATP-competitive PI3K inhibitors, characterized by a benzimidazole core with a morpholine substituent [1]. This scaffold differs fundamentally from the thienopyrimidine core of Pictilisib (GDC-0941), the pyridopyrimidinone core of Buparlisib (BKM120), and the imidazoquinazolinone core of Copanlisib (BAY 80-6946) . Benzimidazole-based inhibitors may exhibit distinct binding modes in the PI3K ATP-binding pocket, potentially affecting resistance mutation susceptibility and off-target kinase engagement relative to other chemotypes. However, no published head-to-head comparative structural biology data exist for PI3K-IN-10.

ATP-competitive kinase inhibitors PI3K inhibitor chemotypes Benzimidazole scaffold Kinase selectivity profiling

Evidence Gap Assessment: Absence of Published Cell-Based Antiproliferative or In Vivo Efficacy Data

No published studies were identified reporting cellular antiproliferative IC50 values for PI3K-IN-10 in any cancer cell line, nor any in vivo tumor xenograft efficacy data [1]. In contrast, extensively characterized pan-PI3K inhibitors possess robust published datasets. Pictilisib (GDC-0941) demonstrates antiproliferative activity in U87MG glioblastoma cells with an IC50 of 0.95 μM . PI3Kδ-selective inhibitor PI3Kδ-IN-10 has reported in vivo pathway suppression and apoptosis induction in hepatocellular carcinoma models [2]. The absence of any cellular or in vivo validation data for PI3K-IN-10 constitutes a critical evidence gap.

Cancer cell line screening PI3K pathway inhibition Xenograft efficacy In vivo pharmacology

PI3K-IN-10 Application Scenarios: Procurement Recommendations Based on Evidence Profile


Structural Biology and X-Ray Crystallography of Benzimidazole-PI3K Binding

PI3K-IN-10 may be suitable as a structural probe for co-crystallization studies examining benzimidazole-scaffold binding to PI3K catalytic subunits. Given the benzimidazole core structure disclosed in patent WO2018057808A1 [1], researchers seeking to elucidate binding modes of this chemotype could utilize PI3K-IN-10. However, note that no co-crystal structures of PI3K-IN-10 with any PI3K isoform have been published in the PDB as of April 2026.

In Vitro Enzyme Assays Requiring User-Validated Compound Characterization

Given the absence of published isoform selectivity data [1], laboratories equipped for biochemical kinase profiling may use PI3K-IN-10 for internal selectivity panel screening against PI3K isoforms. This application requires the end user to perform complete IC50 determination across p110α/β/δ/γ, as no vendor-supplied or literature-derived reference data exist to guide experimental design.

Chemical Biology Tool for Benzimidazole Scaffold SAR Studies

Researchers conducting structure-activity relationship (SAR) studies focused on benzimidazole-derived PI3K inhibitors may employ PI3K-IN-10 as a reference compound from the WO2018057808A1 patent series [1]. It can serve as a scaffold comparator against thienopyrimidine (Pictilisib) and pyridopyrimidinone (Buparlisib) pan-PI3K inhibitors . However, the absence of potency data limits its utility as a benchmark for quantitative SAR.

Not Recommended: Cellular Pathway Inhibition or In Vivo Pharmacology Studies

Due to the complete absence of published cellular antiproliferative IC50 values or in vivo efficacy data [1], PI3K-IN-10 is NOT recommended for cell-based assays or animal studies without extensive prior validation. Researchers requiring validated cellular tools should consider Pictilisib (U87MG IC50 = 0.95 μM) or PI3Kδ-IN-10 (validated HCC model AKT pathway suppression) [2] for which cell and in vivo data are available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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